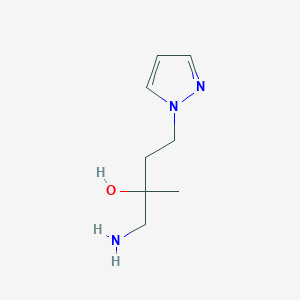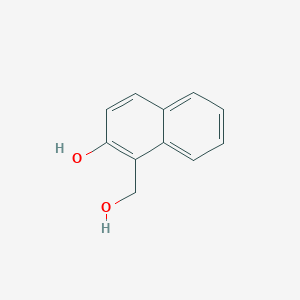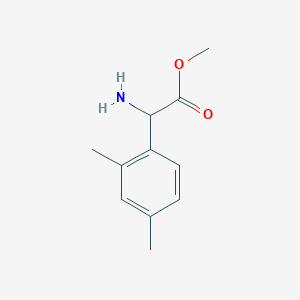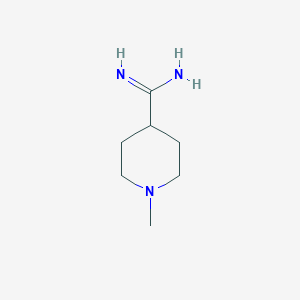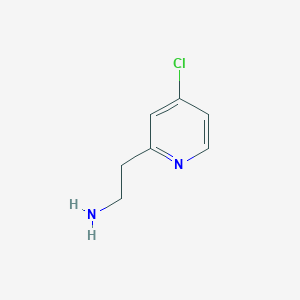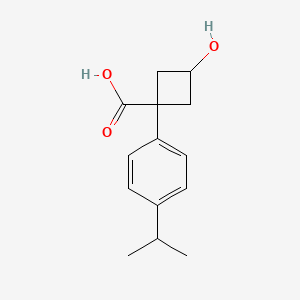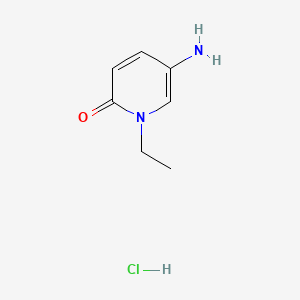
5-Amino-1-ethyl-1,2-dihydropyridin-2-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 5-amino-1-ethyl-1,2-dihydropyridin-2-one.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors on cell surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride .
- 4-amino-5-methyl-2-hydroxypyridine .
Uniqueness
5-amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific structural features, such as the presence of an amino group at the 5-position and an ethyl group at the 1-position. These structural attributes confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H11ClN2O |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
5-amino-1-ethylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-9-5-6(8)3-4-7(9)10;/h3-5H,2,8H2,1H3;1H |
Clave InChI |
YZQYUNRXYRMERH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=CC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


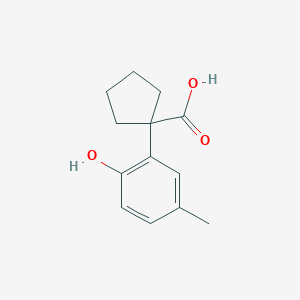
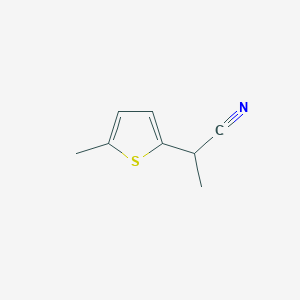
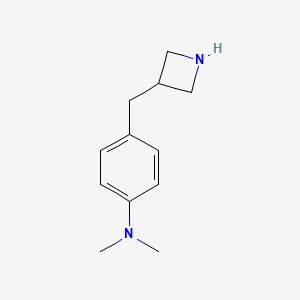
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
